1-(4-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea
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Description
1-(4-Chlorophenyl)-3-((1-tosylpyrrolidin-2-yl)methyl)urea, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. CPI-455 is a small molecule inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a critical role in epigenetic regulation, transcriptional control, and cell differentiation. In
Scientific Research Applications
Optoelectronic Applications
A study conducted by Shkir et al. (2018) on a novel chalcone derivative, closely related to the compound , revealed significant electro-optic properties, such as high second and third harmonic generation values, indicating potential applications in nonlinear optics and optoelectronic device fabrication (Shkir et al., 2018). These properties are attributed to the molecule's ability to enhance the static and dynamic polarizability, with SHG efficiency 56 times and THG efficiency 158 times higher than standard urea, showing superiority for use in optoelectronics.
Neuroscience Research
In the field of neuroscience, "1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)," another closely related compound, has been described as a cannabinoid CB1 receptor allosteric antagonist. Its effects on neuronal excitability and modulation of presynaptic CB1 receptors in the cerebellum highlight its potential for therapeutic applications in treating central nervous system diseases (Wang et al., 2011).
Material Science and Corrosion Inhibition
Research by Bahrami and Hosseini (2012) into the corrosion inhibition properties of urea-derived compounds on mild steel in acidic solutions demonstrates the potential of such compounds in protecting materials against corrosion. The study found that these compounds exhibit good performance as inhibitors, with efficiency increasing with concentration and decreasing with temperature (Bahrami & Hosseini, 2012).
Anticancer Research
The exploration of diaryl ureas in medicinal chemistry for their antiproliferative effects against various cancer cell lines opens up potential therapeutic avenues. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant inhibitory activity on cancer cell lines, highlighting the promise of these compounds as anticancer agents (Feng et al., 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-14-4-10-18(11-5-14)27(25,26)23-12-2-3-17(23)13-21-19(24)22-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGYTETVZXFZEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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